Prepro-Atrial Natriuretic Factor (26-55) (human)

Description

BenchChem offers high-quality Prepro-Atrial Natriuretic Factor (26-55) (human) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Prepro-Atrial Natriuretic Factor (26-55) (human) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

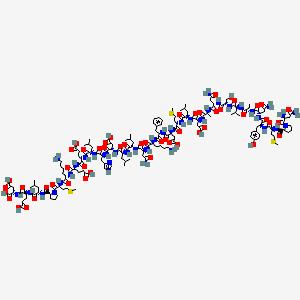

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2,4-diamino-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C152H236N38O51S3/c1-72(2)53-93(134(222)167-88(38-41-116(199)200)128(216)166-87(37-40-115(197)198)127(215)164-85(29-21-23-46-153)125(213)171-92(45-52-244-17)151(239)190-49-26-32-110(190)148(236)185-97(57-76(9)10)136(224)168-89(39-42-117(201)202)129(217)186-107(152(240)241)68-121(209)210)174-141(229)100(60-82-69-160-71-161-82)179-145(233)106(67-120(207)208)184-138(226)96(56-75(7)8)173-137(225)95(55-74(5)6)175-142(230)103(64-114(159)196)180-126(214)86(30-22-24-47-154)165-139(227)98(58-80-27-19-18-20-28-80)178-144(232)105(66-119(205)206)183-130(218)90(43-50-242-15)169-135(223)94(54-73(3)4)176-143(231)104(65-118(203)204)172-123(211)78(13)162-133(221)102(63-113(158)195)182-146(234)108(70-191)187-149(237)122(77(11)12)188-124(212)79(14)163-132(220)101(62-112(157)194)181-140(228)99(59-81-33-35-83(192)36-34-81)177-131(219)91(44-51-243-16)170-147(235)109-31-25-48-189(109)150(238)84(155)61-111(156)193/h18-20,27-28,33-36,69,71-79,84-110,122,191-192H,21-26,29-32,37-68,70,153-155H2,1-17H3,(H2,156,193)(H2,157,194)(H2,158,195)(H2,159,196)(H,160,161)(H,162,221)(H,163,220)(H,164,215)(H,165,227)(H,166,216)(H,167,222)(H,168,224)(H,169,223)(H,170,235)(H,171,213)(H,172,211)(H,173,225)(H,174,229)(H,175,230)(H,176,231)(H,177,219)(H,178,232)(H,179,233)(H,180,214)(H,181,228)(H,182,234)(H,183,218)(H,184,226)(H,185,236)(H,186,217)(H,187,237)(H,188,212)(H,197,198)(H,199,200)(H,201,202)(H,203,204)(H,205,206)(H,207,208)(H,209,210)(H,240,241)/t78-,79-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,122-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCSAOHPOZFJINS-BGLQADKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C1CCCN1C(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC=N2)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCSC)NC(=O)C5CCCN5C(=O)C(CC(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC2=CNC=N2)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCSC)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CCSC)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CC(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C152H236N38O51S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3507.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Enigmatic N-Terminus: A Technical Guide to the Discovery and Function of Long-Acting Natriuretic Peptide (proANP 1-30)

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of the natriuretic peptide system, a family of hormones crucial for cardiovascular homeostasis, has primarily centered on the well-characterized atrial natriuretic peptide (ANP) and B-type natriuretic peptide (BNP). However, the prohormone from which ANP is derived harbors other bioactive fragments with distinct physiological roles. This technical guide provides an in-depth exploration of one such fragment, proANP(1-30), also known as Long-Acting Natriuretic Peptide (LANP). We will delve into the scientific journey of its discovery, elucidate its unique functional characteristics that distinguish it from classical natriuretic peptides, and detail the experimental methodologies that have been pivotal in its characterization. This guide is intended to be a comprehensive resource for researchers in cardiovascular biology and drug development, offering both foundational knowledge and practical insights into the study of this intriguing peptide.

Introduction: Beyond the Canonical Natriuretic Peptides

The natriuretic peptide family, including atrial natriuretic peptide (ANP), B-type natriuretic peptide (BNP), and C-type natriuretic peptide (CNP), are cornerstones of cardiovascular regulation.[1] Their discovery revolutionized our understanding of the heart as an endocrine organ.[2] These peptides primarily exert their effects through the activation of guanylyl cyclase receptors and the subsequent production of the second messenger, cyclic guanosine monophosphate (cGMP).[3] This signaling cascade leads to vasodilation, natriuresis, and diuresis, collectively contributing to the reduction of blood pressure and cardiac load.[4][5]

However, the story of the natriuretic peptide system is more complex than initially appreciated. The ANP prohormone (proANP 1-126) is not merely a precursor to the C-terminal ANP (proANP 99-126). Instead, it is a reservoir of multiple bioactive peptides.[4][6] Early research hinted at the existence of other active fragments derived from the N-terminal portion of the prohormone.[7] Among these, a 30-amino acid peptide, proANP(1-30), has emerged as a molecule with distinct and prolonged physiological actions, earning it the name Long-Acting Natriuretic Peptide (LANP).[1][4] This guide will illuminate the discovery, function, and methodologies associated with this lesser-known but significant member of the natriuretic peptide family.

The Discovery of proANP(1-30): Unmasking the Bioactive N-Terminus

The identification of proANP(1-30) was a result of meticulous investigation into the processing of the ANP prohormone. Evidence accumulated suggesting that in addition to ANP, several peptides derived from the N-terminal portion of the prohormone are secreted from the heart and circulate in plasma.[8] These fragments, including proANP(1-30), proANP(31-67) (vessel dilator), and proANP(79-98) (kaliuretic peptide), were found to possess diuretic, natriuretic, and vasodilatory properties.[4][9]

The discovery process relied on a combination of classical protein chemistry techniques and immunological methods. The general workflow for the isolation and identification of such novel peptides is outlined below.

Experimental Workflow: Peptide Isolation and Identification

Caption: A generalized workflow for the discovery of novel peptides like proANP(1-30).

Functional Profile of proANP(1-30): A Paradigm Shift from cGMP

A defining feature of proANP(1-30) is its unique mechanism of action, which distinguishes it from ANP. While ANP's effects are primarily mediated by cGMP, studies have shown that proANP(1-30) induces natriuresis and diuresis independently of changes in renal cGMP production.[4][8] This finding pointed towards a novel signaling pathway for this N-terminal fragment.

Physiological Effects

Infusion of synthetic rat proANP(1-30) into anesthetized rats has been shown to significantly increase urine flow and the excretion of sodium and potassium.[8] These effects occur without significant alterations in mean arterial pressure, renal blood flow, or glomerular filtration rate at physiological concentrations.[8] This suggests a direct tubular action of the peptide.

| Parameter | Effect of proANP(1-30) Infusion | Effect of ANP Infusion |

| Urine Flow | Increased[8] | Increased |

| Sodium Excretion | Increased[8] | Increased |

| Potassium Excretion | Increased[8] | Variable |

| Renal cGMP Production | No significant change[8] | Significantly increased |

| Mean Arterial Pressure | No significant change[8] | Decreased |

Table 1: Comparison of the physiological effects of proANP(1-30) and ANP.

Mechanism of Action: A cGMP-Independent Pathway

The lack of cGMP stimulation by proANP(1-30) led researchers to explore alternative signaling mechanisms. Evidence suggests that the renal effects of N-terminal proANP fragments, including proANP(1-30), may be mediated through a prostaglandin-dependent pathway that leads to the inhibition of Na+, K+-ATPase activity in tubular cells.[9]

Signaling Pathway of proANP(1-30) vs. ANP

Caption: Contrasting signaling pathways of proANP(1-30) and ANP.

Methodologies for the Study of proANP(1-30)

The investigation of proANP(1-30) requires a suite of specialized techniques to quantify its levels in biological fluids, assess its biological activity, and probe its interactions with its putative receptor.

Quantification of proANP(1-30): Immunoassays

Radioimmunoassays (RIAs) and enzyme-linked immunosorbent assays (ELISAs) are the workhorses for measuring proANP(1-30) concentrations in plasma and other biological samples.[7][10] These assays rely on the high specificity of antibodies raised against synthetic proANP(1-30).

Protocol Outline: Competitive Radioimmunoassay (RIA) for proANP(1-30)

-

Antibody Coating: Coat microtiter plates or tubes with a capture antibody specific for proANP(1-30).

-

Standard Curve Preparation: Prepare a serial dilution of a known concentration of synthetic proANP(1-30) to serve as a standard curve.

-

Sample and Standard Incubation: Add standards and unknown samples to the antibody-coated wells.

-

Tracer Addition: Add a fixed amount of radiolabeled proANP(1-30) (e.g., with ¹²⁵I) to each well. The radiolabeled peptide will compete with the unlabeled peptide in the sample or standard for binding to the capture antibody.

-

Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.

-

Washing: Wash the wells to remove unbound peptide.

-

Radioactivity Measurement: Measure the radioactivity in each well using a gamma counter.

-

Data Analysis: Construct a standard curve by plotting the percentage of bound radiolabeled peptide as a function of the standard concentration. Determine the concentration of proANP(1-30) in the unknown samples by interpolating their radioactivity measurements on the standard curve.

Note: This is a generalized protocol. Specific antibody concentrations, incubation times, and buffer compositions must be optimized for each assay.

Assessment of Biological Activity: In Vivo Functional Assays

To determine the physiological effects of proANP(1-30), in vivo studies in animal models, typically rats, are employed.[4][8] These experiments involve the infusion of the peptide and the subsequent measurement of renal and cardiovascular parameters.

Protocol Outline: In Vivo Renal Function Assay in Anesthetized Rats

-

Animal Preparation: Anesthetize male Sprague-Dawley rats and catheterize the carotid artery (for blood pressure monitoring and blood sampling) and the jugular vein (for infusions). Catheterize the bladder for urine collection.

-

Equilibration Period: Allow the animal to stabilize for a defined period (e.g., 60 minutes) while infusing a saline vehicle.

-

Baseline Collection: Collect baseline urine and blood samples.

-

Peptide Infusion: Administer a bolus injection of synthetic proANP(1-30) followed by a continuous intravenous infusion at a predetermined rate. A control group receives only the vehicle.

-

Sample Collection: Collect urine and blood samples at regular intervals throughout the infusion period.

-

Parameter Measurement:

-

Urine: Measure urine volume, and sodium and potassium concentrations (e.g., by flame photometry).

-

Blood: Measure mean arterial pressure continuously. Analyze blood samples for hematocrit and plasma electrolytes. If desired, measure glomerular filtration rate (GFR) using inulin clearance.

-

-

Data Analysis: Compare the changes in urine flow, sodium excretion, potassium excretion, and mean arterial pressure between the proANP(1-30)-infused group and the control group.

Receptor Binding Studies

Competitive binding assays are used to characterize the interaction of proANP(1-30) with its receptor and to determine if it binds to the same receptors as other natriuretic peptides.[8] These experiments typically use membrane preparations from target tissues or cultured cells.

Protocol Outline: Competitive Receptor Binding Assay

-

Membrane Preparation: Isolate cell membranes from a target tissue (e.g., renal cortex) or cultured cells known to respond to proANP(1-30).

-

Radioligand Preparation: Prepare a radiolabeled form of proANP(1-30) (the "ligand").

-

Binding Reaction: Incubate the membrane preparation with the radiolabeled proANP(1-30) in the presence of increasing concentrations of unlabeled ("cold") proANP(1-30) or other competing peptides (e.g., ANP).

-

Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

-

Radioactivity Measurement: Measure the radioactivity retained on the filter.

-

Data Analysis: Plot the percentage of specifically bound radioligand as a function of the concentration of the unlabeled competitor. This allows for the determination of the binding affinity (Kd) and the density of binding sites (Bmax).

Future Directions and Therapeutic Potential

The discovery of proANP(1-30) and its unique biological profile opens up new avenues for research and therapeutic development. Its long-acting nature and cGMP-independent mechanism of action suggest that it could have distinct therapeutic applications compared to ANP and BNP. For instance, in conditions where the cGMP pathway is desensitized, proANP(1-30) or its mimetics could offer an alternative therapeutic strategy.

Further research is needed to:

-

Isolate and characterize the proANP(1-30) receptor: Identifying the specific receptor that mediates the effects of proANP(1-30) is a critical next step.

-

Fully elucidate the downstream signaling pathway: A more detailed understanding of the molecular events that follow receptor binding is required.

-

Investigate its role in cardiovascular and renal diseases: Exploring the pathophysiological relevance of proANP(1-30) in conditions such as heart failure and hypertension is essential.

Conclusion

Long-Acting Natriuretic Peptide (proANP 1-30) represents a fascinating and important component of the natriuretic peptide system. Its discovery has challenged the traditional view of the ANP prohormone as a simple precursor and has unveiled a more intricate regulatory network. The distinct, cGMP-independent mechanism of action of proANP(1-30) underscores the complexity of cardiovascular and renal regulation. The methodologies outlined in this guide provide a framework for researchers to further explore the biology of this enigmatic peptide and to unlock its potential for the development of novel therapeutics.

References

-

Dietz, J. R., Scott, D. Y., Landon, C. S., & Nazian, S. J. (2001). Evidence supporting a physiological role for proANP-(1–30) in the regulation of renal excretion. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology, 280(5), R1510-R1517. [Link]

-

Gunning, M., Ballermann, B. J., Silva, P., Brenner, B. M., & Zeidel, M. L. (1990). Regulation of renal tubular sodium transport by cardiac natriuretic peptides: two decades of research. Hypertension, 15(6_pt_2), 724-730. [Link]

- Vesely, D. L. (2002). Atrial natriuretic peptide prohormone peptides. Heart Failure Reviews, 7(2), 133-146.

-

Gower, W. R., Jr, Vesely, D. L., & Dietz, J. R. (2004). The natriuretic peptide system: a single entity, pleiotropic effects. Journal of Investigative Medicine, 52(5), 294-302. [Link]

- Dietz, J. R. (2005). Mechanisms of atrial natriuretic peptide secretion from the atrium. Cardiovascular Research, 68(1), 8-17.

-

Vesely, D. L. (2003). Natriuretic peptides and acute renal failure. American Journal of Physiology-Renal Physiology, 285(2), F167-F177. [Link]

- Pandey, K. N. (2005). Biology of natriuretic peptides and their receptors. Peptides, 26(6), 901-932.

- Winters, C. J., Sallman, A. L., Meadows, J., Rico, D. M., & Vesely, D. L. (1989). Two new peptides from the N-terminus of the atrial natriuretic factor prohormone inhibit vascular smooth muscle cell proliferation.

- Vesely, D. L., Norris, J. S., & Walters, J. M. (1987). Atrial natriuretic factor, vessel dilator, and kaliuretic factor are synthesized in and secreted from the brain.

- Clark, B. A., El-Masry, E., & Gunning, M. E. (1993). Pro-atrial natriuretic factor (1-30) and (31-67) do not inhibit Na(+)-K(+)-ATPase from rat kidney. American Journal of Physiology-Renal, Fluid and Electrolyte Physiology, 265(1), F138-F142.

-

Potter, L. R., Yoder, A. R., Flora, D. R., Antos, L. K., & Dickey, D. M. (2009). Natriuretic peptides: their structures, receptors, physiologic functions and therapeutic applications. Handbook of experimental pharmacology, (191), 341–366. [Link]

- Martin, D. R., Pevahouse, J. B., Trigg, D. J., Vesely, D. L., & Buerkert, J. E. (1990). Three peptides from the ANF prohormone NH2-terminus are natriuretic and/or kaliuretic. The American journal of physiology, 258(6 Pt 2), F1401–F1408.

- Vesely, D. L., Douglass, M. A., Dietz, J. R., Gower, W. R., Jr, & McCormick, M. T. (1994). Three peptides from the atrial natriuretic factor prohormone--long-acting natriuretic peptide, vessel dilator, and kaliuretic peptide--are present in human plasma.

- Vesely, D. L. (1997). Atrial natriuretic peptides: prohormone and prohormone peptides. Methods in enzymology, 288, 253–272.

-

De Palo, E. F., Gatti, R., & Spinella, P. (2000). Circulating immunoreactive proANP(1-30) and proANP(31-67) in sedentary subjects and athletes. Clinical chemistry, 46(6 Pt 1), 817–822. [Link]

-

de Bold, A. J., Borenstein, H. B., Veress, A. T., & Sonnenberg, H. (1981). A rapid and potent natriuretic response to intravenous injection of atrial myocardial extract in rats. Life sciences, 28(1), 89–94. [Link]

- Flynn, T. G., de Bold, M. L., & de Bold, A. J. (1983). The amino acid sequence of an atrial peptide with potent diuretic and natriuretic properties.

- Vesely, D. L. (2001). The atrial natriuretic peptide prohormone N-terminus: a new family of cardiac hormones.

Sources

- 1. ovid.com [ovid.com]

- 2. US20130244937A1 - Chimeric natriuretic peptide compositions and methods of preparation - Google Patents [patents.google.com]

- 3. US7608418B2 - NT-proANP and NT-proBNP for diagnosing cardiac diseases - Google Patents [patents.google.com]

- 4. journals.physiology.org [journals.physiology.org]

- 5. researchgate.net [researchgate.net]

- 6. New Anticancer Agents: Hormones Made within the Heart | Anticancer Research [ar.iiarjournals.org]

- 7. academic.oup.com [academic.oup.com]

- 8. Specific binding sites for prohormone atrial natriuretic peptides 1-30, 31-67 and 99-126 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ujms.net [ujms.net]

- 10. Circulating immunoreactive proANP(1-30) and proANP(31-67) in sedentary subjects and athletes - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Cardiovascular Mechanism of Action of Prepro-ANF (26-55)

Section 1: Deconstructing the Atrial Natriuretic Peptide (ANP) Prohormone System

The discovery that cardiac atria contain a substance capable of inducing potent natriuresis and diuresis fundamentally shifted our understanding of the cardiovascular system, establishing the heart as a critical endocrine organ.[1][2] This substance, Atrial Natriuretic Peptide (ANP), is the most well-known member of a family of hormones that are central to maintaining cardiovascular homeostasis.[3][4] However, ANP is not synthesized in its final, active form. Instead, it is the product of a complex proteolytic processing cascade that begins with a 151-amino acid precursor, prepro-ANP.[2][5]

Following the cleavage of a 25-amino acid signal peptide, the 126-amino acid prohormone, proANP, is formed and stored in atrial granules.[2][5][6] In response to stimuli such as atrial wall stretch from increased blood volume, proANP is cleaved by the serine protease corin into two primary fragments: the biologically active C-terminal 28-amino acid peptide (ANP, corresponding to proANP 99-126) and the larger N-terminal 98-amino acid fragment (NT-proANP, or proANP 1-98).[5][7][8]

For many years, NT-proANP was considered biologically inactive. However, emerging evidence has revealed that it is a substrate for further enzymatic cleavage, yielding several smaller peptides with distinct and significant biological activities.[7][8][9] These include proANP(1-30), also known as Long-Acting Natriuretic Peptide (LANP); proANP(31-67), termed Vessel Dilator; and proANP(79-98), or Kaliuretic Peptide.[8][10] This guide focuses on a specific, potent fragment derived from this precursor: Prepro-ANF (26-55) , which corresponds to the sequence of proANP(1-30). This peptide has demonstrated a unique and complex mechanism of action that distinguishes it from both its parent molecule and sibling fragments.

Section 2: The Canonical ANP Signaling Pathway: A Comparative Framework

To fully appreciate the nuanced mechanism of Prepro-ANF (26-55), it is essential to first understand the canonical signaling pathway of its more famous counterpart, ANP. The actions of ANP are primarily mediated through binding to the Natriuretic Peptide Receptor-A (NPR-A).[1][6] This transmembrane receptor possesses an intracellular guanylyl cyclase domain.[1][3][11]

The binding of ANP to NPR-A triggers a conformational change that activates this enzymatic domain, catalyzing the conversion of guanosine triphosphate (GTP) to the intracellular second messenger, cyclic guanosine monophosphate (cGMP).[1][11][12] The subsequent rise in cytosolic cGMP leads to the activation of cGMP-dependent protein kinase (PKG).[12][13][14] PKG, in turn, phosphorylates a host of downstream target proteins in various tissues, including vascular smooth muscle cells and renal tubules. This cascade culminates in the well-documented physiological effects of ANP:

-

Vasodilation: Relaxation of vascular smooth muscle, leading to a decrease in systemic vascular resistance and blood pressure.[1][6]

-

Natriuresis and Diuresis: Increased excretion of sodium and water by the kidneys.[1][6][11]

-

Anti-hypertrophy: Counteracting the pathological growth of cardiac muscle cells.[1][14]

-

Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS): Suppressing the production of renin and aldosterone, further contributing to blood pressure reduction.[6][15][16]

Caption: Canonical ANP signaling pathway via the NPR-A receptor and cGMP.

Section 3: Prepro-ANF (26-55): A Dual-Mechanism Modulator of Cardiovascular Function

While derived from the same prohormone, Prepro-ANF (26-55) exhibits a more intricate mechanism of action than ANP, engaging both cGMP-dependent and cGMP-independent pathways to exert its effects. This dual signaling capacity allows for tissue-specific modulation of cellular function.

Core Mechanism: Guanylate Cyclase Activation

A foundational study demonstrated that human Prepro-ANF fragments, including 26-55, directly increase renal guanylate cyclase activity.[17] This finding is critical as it establishes a mechanistic link to the canonical natriuretic peptide pathway. By elevating intracellular cGMP levels, Prepro-ANF (26-55) can directly promote vasodilation and natriuresis through the activation of PKG, similar to ANP. This action contrasts with other NT-proANP fragments like proANP(31-67), whose renal effects have been reported to be cGMP-independent and mediated instead by prostaglandins.[9][18]

Divergent Mechanism: Tissue-Specific Modulation of Na+/K+-ATPase

Beyond the cGMP pathway, Prepro-ANF (26-55) uniquely modulates the activity of the α-1 Na+/K+-ATPase (sodium pump), a critical enzyme for maintaining cellular ion gradients. Remarkably, this modulation is tissue-specific, producing opposing effects in the kidney versus the vasculature.[17]

-

In the Kidney: Prepro-ANF (26-55) potentiates the inhibitory effect of endogenous digitalis-like ligands (e.g., marinobufagenin) on the renal sodium pump.[17] This enhanced inhibition of Na+/K+-ATPase in renal medullary cells reduces sodium reabsorption, thereby promoting natriuresis and contributing significantly to its diuretic effect.

-

In the Vasculature (Aorta): In stark contrast, Prepro-ANF (26-55) reverses or antagonizes the inhibition of the sodium pump in aortic sarcolemma.[17] By preserving or restoring Na+/K+-ATPase activity in vascular smooth muscle, the peptide helps maintain the proper membrane potential, which can counteract excessive vasoconstriction.

This differential activity is hypothesized to be mediated by the expression of different PKG isoforms in these tissues.[17] The kidney predominantly expresses PKG2, while vascular tissue expresses PKG1. ANP, via cGMP, appears to induce phosphorylation of the sodium pump in the kidney but dephosphorylation in the vasculature, leading to these opposing sensitivities.[17]

Caption: Dual signaling mechanism of Prepro-ANF (26-55) in renal and vascular tissues.

Section 4: Physiological and Therapeutic Implications

The dual mechanism of Prepro-ANF (26-55) translates into a powerful and refined physiological profile. By combining direct cGMP-mediated vasodilation and natriuresis with a sophisticated, tissue-specific modulation of the sodium pump, the peptide achieves potent regulation of blood pressure and fluid volume.

The potentiation of Na+/K+-ATPase inhibition in the kidney provides a secondary, powerful pathway for promoting sodium and water excretion, complementing the effects of the cGMP pathway. Simultaneously, its opposing action in the vasculature—preserving sodium pump function—may prevent the excessive vasoconstriction that can be associated with pump inhibition, leading to a more controlled and potentially safer reduction in blood pressure.

These properties make Prepro-ANF (26-55) and its analogs highly attractive candidates for therapeutic development. Its prolonged action, as suggested by the name of its corresponding peptide LANP, and multi-pronged mechanism could offer advantages over existing treatments for cardiovascular diseases such as:

-

Hypertension: By directly lowering vascular resistance and reducing blood volume.

-

Heart Failure: By reducing cardiac preload and afterload, thereby alleviating stress on the failing heart.[18][19]

-

Renal Disease: By promoting diuresis and natriuresis and potentially protecting renal function.[18]

Section 5: Experimental Protocols for Mechanistic Investigation

To rigorously investigate the unique cardiovascular mechanism of Prepro-ANF (26-55), specific, validated experimental protocols are required. Below is a detailed methodology for a key assay.

Experimental Protocol: Isolated Aortic Ring Vasoreactivity Assay

This ex vivo protocol is designed to directly measure the effect of Prepro-ANF (26-55) on vascular tone and to dissect the involvement of the cGMP and Na+/K+-ATPase pathways.

Objective: To determine the vasoactive properties of Prepro-ANF (26-55) and its dependence on endothelial nitric oxide, guanylate cyclase, and Na+/K+-ATPase activity.

Methodology:

-

Tissue Preparation:

-

1.1. Humanely euthanize a male Sprague-Dawley rat (250-300g) via an approved method (e.g., CO2 asphyxiation followed by thoracotomy).

-

1.2. Immediately excise the thoracic aorta and place it in ice-cold Krebs-Henseleit (K-H) buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose).

-

1.3. Carefully clean the aorta of adhering fat and connective tissue under a dissecting microscope.

-

1.4. Cut the aorta into 2-3 mm wide rings. For some experiments, the endothelium can be denuded by gently rubbing the intimal surface with a fine wire.

-

-

Organ Bath Mounting:

-

2.1. Mount each aortic ring in a 10 mL organ bath chamber containing K-H buffer, maintained at 37°C and continuously aerated with 95% O2 / 5% CO2 (carbogen).

-

2.2. Suspend the rings between two stainless steel hooks. One hook is fixed to the bottom of the chamber, and the other is connected to an isometric force transducer to record changes in tension.

-

-

Equilibration and Viability Check:

-

3.1. Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the K-H buffer every 15-20 minutes.

-

3.2. After equilibration, contract the rings with a submaximal dose of phenylephrine (PE, 10⁻⁶ M).

-

3.3. Once the contraction reaches a stable plateau, assess endothelial integrity by adding acetylcholine (ACh, 10⁻⁵ M). A relaxation of >70% indicates intact endothelium. Rings with dysfunctional endothelium are discarded or used for endothelium-denuded experiments.

-

3.4. Wash the rings three times with K-H buffer and allow them to return to baseline tension.

-

-

Experimental Procedure:

-

4.1. Pre-contract all rings with PE (10⁻⁶ M).

-

4.2. Once a stable contraction is achieved, perform a cumulative concentration-response curve for Prepro-ANF (26-55) (e.g., 10⁻¹⁰ M to 10⁻⁶ M), allowing the response to stabilize at each concentration before adding the next.

-

4.3. Mechanistic Arms (performed on separate rings): To investigate the signaling pathway, pre-incubate rings for 30 minutes with one of the following inhibitors before pre-contraction with PE:

-

4.4. Repeat the cumulative concentration-response curve for Prepro-ANF (26-55) in the presence of the inhibitor.

-

-

Data Analysis:

-

5.1. Express the relaxation responses as a percentage reversal of the PE-induced pre-contraction.

-

5.2. Plot the concentration-response curves and calculate the EC50 (concentration for 50% maximal effect) and Emax (maximal effect) values.

-

5.3. Compare the curves obtained in the absence and presence of inhibitors using a two-way ANOVA to determine statistical significance. A rightward shift in the EC50 or a reduction in Emax in the presence of an inhibitor indicates its involvement in the peptide's action.

-

Causality and Self-Validation: This protocol is self-validating. The initial ACh test confirms tissue viability and endothelial integrity. Comparing the peptide's effect in the presence and absence of specific inhibitors (ODQ for guanylate cyclase, ouabain for the sodium pump) provides direct causal evidence for the involvement of these pathways in the observed vasorelaxation.

Caption: Experimental workflow for the isolated aortic ring vasoreactivity assay.

Section 6: Data Presentation: A Comparative Summary

To clarify the distinct mechanisms of natriuretic peptides, the following table summarizes their key features.

| Feature | Mature ANP (99-126) | Prepro-ANF (26-55) | proANP (31-67) |

| Primary Receptor | NPR-A[1][6] | Putative specific receptor, interacts with GC[17] | Putative specific receptor, cGMP-independent[9][18] |

| Second Messenger | cGMP (primary)[1][11] | cGMP (primary)[17] | Prostaglandins (PGE2)[9][18] |

| Na+/K+-ATPase Modulation | Minimal direct effect | Potent & Tissue-Specific (Inhibits in Kidney, Protects in Vasculature)[17] | Inhibits in Kidney[9] |

| Primary Cardiovascular Effects | Vasodilation, Natriuresis, Diuresis[1][6] | Potent Natriuresis, Diuresis, Modulated Vasodilation[10][17] | Potent & Prolonged Natriuresis, Diuresis[18][19] |

| Key Mechanistic Feature | Potent NPR-A/cGMP activation | Dual mechanism: cGMP activation + tissue-specific Na+/K+-ATPase modulation | cGMP-independent, prostaglandin-mediated |

Section 7: Conclusion and Future Directions

Prepro-ANF (26-55) is not merely another natriuretic peptide but a sophisticated signaling molecule with a unique dual mechanism of action in the cardiovascular system. Its ability to simultaneously activate the canonical guanylate cyclase-cGMP pathway while also exerting tissue-specific control over the Na+/K+-ATPase pump sets it apart from both mature ANP and other prohormone fragments. This multi-faceted approach allows for powerful and nuanced regulation of vascular tone and renal function, marking it as a molecule of significant interest for both fundamental research and therapeutic innovation.

Future research should prioritize the identification and characterization of the specific cell surface receptor(s) for Prepro-ANF (26-55). Elucidating how this receptor couples to both guanylate cyclase and the sodium pump will be critical. Furthermore, in vivo studies are needed to fully understand how this dual mechanism translates to integrated physiological responses and to explore its therapeutic efficacy in preclinical models of hypertension and heart failure. Unraveling these remaining questions will unlock the full potential of this fascinating cardiac hormone.

References

-

Potter, L. R. (2011). Atrial Natriuretic Peptide in Cardiovascular Biology and Disease (NPPA). National Institutes of Health. [Link]

-

da Silva, A. A., et al. (2021). Atrial Natriuretic Peptide31–67: A Novel Therapeutic Factor for Cardiovascular Diseases. Frontiers in Physiology, 12, 691407. [Link]

-

da Silva, A. A., et al. (2021). Atrial Natriuretic Peptide31–67: A Novel Therapeutic Factor for Cardiovascular Diseases. Frontiers in Physiology, 12. [Link]

-

da Silva, A. A., et al. (2021). Atrial Natriuretic Peptide31–67: A Novel Therapeutic Factor for Cardiovascular Diseases. Frontiers in Physiology. [Link]

-

ResearchGate. The cGMP-effector system in the signalling of natriuretic peptides. ResearchGate. [Link]

-

Klabunde, R. E. Atrial and Brain Natriuretic Peptides. CV Physiology. [Link]

-

Volpe, M., et al. (2022). Editorial: Natriuretic Peptides in Cardiovascular Pathophysiology. Frontiers in Physiology, 13. [Link]

-

Abbey-Hosch, S. E., & Potter, L. R. (2005). Atrial natriuretic peptide induces natriuretic peptide receptor-cGMP-dependent protein kinase interaction. The Journal of biological chemistry, 280(29), 27037–27044. [Link]

-

Lafontan, M., et al. (2009). Natriuretic peptides and cGMP signaling control of energy homeostasis. American Journal of Physiology-Endocrinology and Metabolism, 296(3), E421-E439. [Link]

-

Kuhn, M. (2015). Cardiac Actions of Atrial Natriuretic Peptide. Circulation Research, 116(8), 1319-1321. [Link]

-

Pandey, K. N. (2014). Guanylyl cyclase/natriuretic peptide receptor-A signaling antagonizes phosphoinositide hydrolysis, Ca2+ release, and activation of protein kinase C. Frontiers in Molecular Neuroscience, 7. [Link]

-

Ogawa, H., & Qiu, Y. (2007). Structure, signaling mechanism and regulation of natriuretic peptide receptor-guanylate cyclase. Journal of Signal Transduction, 12(1-2), 15-26. [Link]

-

Kuhn, M. (2016). Natriuretic peptide pathways in heart failure: further therapeutic possibilities. Cardiovascular Research, 110(3), 281-289. [Link]

-

Al-Hashedi, M., et al. (2022). Atrial Natriuretic Peptide: Structure, Function, and Physiological Effects: A Narrative Review. Cureus, 14(3), e23417. [Link]

-

AdisInsight. Long acting atrial natriuretic peptide therapeutic - Eli Lilly and Company. AdisInsight. [Link]

-

Del Giorno, R., et al. (2022). proANP Metabolism Provides New Insights Into Sacubitril/Valsartan Mode of Action. Circulation Research, 130(9), 1374-1377. [Link]

-

Martin, D. R., et al. (1998). Evidence supporting a physiological role for proANP-(1–30) in the regulation of renal excretion. American Journal of Physiology-Renal Physiology, 275(2), F249-F254. [Link]

-

Naz T., & Hsueh A. J. (2018). The Natriuretic Peptide System: A Single Entity, Pleiotropic Effects. International Journal of Molecular Sciences, 19(11), 3329. [Link]

-

Biomedica. NT-proANP ELISA | BI-20892. Biomedica. [Link]

-

Wess, G., et al. (2006). Measurement of N-terminal proatrial natriuretic peptide in plasma of cats with and without cardiomyopathy. Journal of the American Veterinary Medical Association, 229(10), 1604-1609. [Link]

-

Hunt, P. J., et al. (1997). Biochemistry of B-type natriuretic peptide. Clinical Chemistry and Laboratory Medicine, 35(9), 651-657. [Link]

-

Wikipedia. Atrial natriuretic peptide. Wikipedia. [Link]

-

Pirsic, A., et al. (2019). Elevated MR-proANP plasma concentrations are associated with sepsis and predict mortality in critically ill patients. Critical Care, 23(1), 406. [Link]

-

Lin, Y. C., et al. (2013). Inverse association of long-acting natriuretic peptide with metabolic syndrome in congestive heart failure patients. Clinica Chimica Acta, 419, 62-66. [Link]

-

Wikipedia. Natriuretic peptide. Wikipedia. [Link]

-

Bagrov, A. Y., et al. (2005). ANP Differentially Modulates Marinobufagenin-Induced Sodium Pump Inhibition in Kidney and Aorta. Hypertension, 45(2), 223-228. [Link]

Sources

- 1. Atrial Natriuretic Peptide in Cardiovascular Biology and Disease (NPPA) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Guanylyl cyclase/natriuretic peptide receptor-A signaling antagonizes phosphoinositide hydrolysis, Ca2+ release, and activation of protein kinase C [frontiersin.org]

- 4. [PDF] Atrial Natriuretic Peptide: Structure, Function, and Physiological Effects: A Narrative Review | Semantic Scholar [semanticscholar.org]

- 5. NT proANP ELISA Kit (Human NT-proANP) | BI-20892 | Biomedica [bmgrp.com]

- 6. CV Physiology | Atrial and Brain Natriuretic Peptides [cvphysiology.com]

- 7. ahajournals.org [ahajournals.org]

- 8. Elevated MR-proANP plasma concentrations are associated with sepsis and predict mortality in critically ill patients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.physiology.org [journals.physiology.org]

- 10. mdpi.com [mdpi.com]

- 11. Structure, signaling mechanism and regulation of natriuretic peptide receptor-guanylate cyclase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Atrial natriuretic peptide induces natriuretic peptide receptor-cGMP-dependent protein kinase interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. ahajournals.org [ahajournals.org]

- 15. Natriuretic peptide pathways in heart failure: further therapeutic possibilities - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Natriuretic peptide - Wikipedia [en.wikipedia.org]

- 17. ahajournals.org [ahajournals.org]

- 18. Atrial Natriuretic Peptide31–67: A Novel Therapeutic Factor for Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Atrial Natriuretic Peptide31-67: A Novel Therapeutic Factor for Cardiovascular Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Signaling Cascades of Atrial Natriuretic Peptide and its Prohormone Fragments

Executive Summary

The Atrial Natriuretic Peptide (ANP) system is a cornerstone of cardiovascular and renal homeostasis. ANP, a hormone primarily secreted by cardiac myocytes, orchestrates a potent signaling cascade that counteracts the renin-angiotensin-aldosterone system, leading to vasodilation, natriuresis, and diuresis. This guide provides a comprehensive exploration of the ANP signaling pathway, from the biosynthesis and processing of its precursor, Prepro-ANP, to the downstream molecular events and their physiological consequences. We delve into the canonical cGMP-dependent pathway initiated by mature ANP, as well as emerging evidence for non-canonical signaling by N-terminal pro-ANP fragments, including the region corresponding to Prepro-ANP (26-55). Designed for researchers, scientists, and drug development professionals, this document integrates mechanistic insights with detailed, field-proven experimental methodologies for investigating this critical biological system.

Introduction to the Atrial Natriuretic Peptide System

The natriuretic peptides are a family of structurally related hormones that play a pivotal role in maintaining salt-water balance and normal blood pressure.[1] The discovery of ANP in the early 1980s revealed the heart to be an endocrine organ, capable of responding to hemodynamic stress by releasing a hormone that directly influences vascular tone and kidney function.[1] ANP, along with B-type natriuretic peptide (BNP), exerts potent hypotensive, natriuretic, diuretic, vasorelaxant, and anti-inflammatory effects, largely aimed at reducing blood pressure and mitigating cardiovascular disease progression.[2][3] The combined actions of ANP on the vasculature, kidneys, and adrenal glands serve to reduce systemic blood pressure and intravascular volume.[4] This guide focuses on the molecular cascade initiated by the processing of Prepro-ANP and the subsequent activation of its cognate receptors.

Biosynthesis and Processing of Prepro-ANP

The biologically active ANP hormone is the final product of a multi-step processing pathway that begins with a 151-amino acid precursor, Prepro-ANP.[4] This precursor is cleaved to generate the 126-amino acid prohormone, pro-ANP, which is the principal storage form within atrial granules.

In response to cardiac wall stretching, pro-ANP is cleaved by the transmembrane serine protease Corin, an essential step for its activation.[1][5][6][7] This cleavage yields two fragments:

-

N-terminal pro-ANP (N-ANP): A fragment of which Prepro-ANP(26-55) is a part.

-

C-terminal mature ANP: A 28-amino acid peptide that is the primary biologically active hormone in the canonical pathway.[7][8]

While mature ANP is the well-characterized ligand for the canonical signaling pathway, the N-terminal fragments are not merely byproducts; they are stable in circulation and are being investigated for their own biological activities and as diagnostic markers.[9][10]

The Canonical ANP Signaling Cascade (cGMP-Dependent Pathway)

The primary physiological effects of ANP are mediated through a well-defined signaling cascade involving the second messenger, cyclic guanosine monophosphate (cGMP).[7][8]

Receptor Binding and Activation

The signaling cascade is initiated when mature ANP binds to its principal receptor, Natriuretic Peptide Receptor-A (NPR-A), also known as guanylyl cyclase-A (GC-A).[2][5] NPR-A is a transmembrane receptor with an extracellular ANP-binding domain and an intracellular domain possessing intrinsic guanylyl cyclase activity.[5][11] The binding of ANP to the extracellular domain induces a conformational change that activates the intracellular catalytic domain.[2]

Second Messenger Generation

The activation of NPR-A's guanylyl cyclase domain catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[5][7][11] This leads to a rapid and significant increase in the intracellular concentration of cGMP, which acts as the key second messenger to propagate the signal downstream.[2][12]

Downstream Effectors

The accumulation of intracellular cGMP activates several effector proteins:

-

cGMP-dependent Protein Kinase G (PKG): This is the primary effector of cGMP in this pathway.[11] PKG is a serine/threonine kinase that phosphorylates numerous downstream targets in various cell types, such as vascular smooth muscle cells, leading to physiological responses like relaxation.[11][13]

-

Cyclic Nucleotide-Gated (CNG) Ion Channels: In the kidney, cGMP can directly modulate these channels to inhibit sodium reabsorption.[5][6][13]

-

Phosphodiesterases (PDEs): cGMP can allosterically regulate certain PDEs, creating complex cross-talk with the cyclic adenosine monophosphate (cAMP) signaling pathway.[2][13]

Physiological Consequences of Canonical ANP Signaling

The activation of the ANP/NPR-A/cGMP pathway results in a coordinated series of physiological responses primarily aimed at reducing cardiovascular load.

| Physiological Effect | Key Downstream Mechanism | Outcome |

| Vasodilation | PKG-mediated phosphorylation in vascular smooth muscle cells, leading to reduced intracellular Ca²⁺ and smooth muscle relaxation.[11] | Decrease in total peripheral resistance and blood pressure.[11][14] |

| Natriuresis & Diuresis | Inhibition of sodium reabsorption in renal tubules via CNG channels and other transporters; increased glomerular filtration rate (GFR).[1][5] | Increased sodium and water excretion, leading to reduced blood volume.[1] |

| RAAS Antagonism | Inhibition of renin release from juxtaglomerular cells and aldosterone secretion from the adrenal gland.[7] | Suppression of the salt-retaining and vasoconstrictive effects of the renin-angiotensin-aldosterone system. |

| Anti-hypertrophic | Attenuation of pro-hypertrophic signaling pathways (e.g., TGF-β) in cardiomyocytes.[15] | Cardioprotective effects, preventing pathological cardiac remodeling. |

Non-Canonical Signaling: The Role of N-Terminal Pro-ANP Fragments

While the canonical pathway is well-established, emerging research indicates that N-terminal fragments of pro-ANP, such as the region encompassing Prepro-ANP(26-55), are not inert. For instance, a related fragment, proANP(31–67), has been shown to exert cardioprotective effects through a cGMP-independent mechanism.[16] This non-canonical pathway appears to involve an increase in prostaglandin E2 (PGE2) and activation of the EP4 receptor, which in turn modulates SMAD signaling to reduce cardiac fibrosis.[16] This highlights a novel signaling axis for pro-ANP fragments that is distinct from the classical NPR-A/cGMP pathway and represents an exciting area for future therapeutic development.

Methodologies for Studying the ANP Signaling Cascade

A robust investigation of the ANP signaling pathway requires a multi-faceted approach, combining biochemical assays with physiological readouts. The protocols described here are designed as self-validating systems, incorporating standards and controls to ensure data integrity.

Quantifying Second Messenger Levels: cGMP Enzyme Immunoassay (EIA)

This competitive immunoassay is the gold standard for quantifying intracellular cGMP produced in response to ANP stimulation. The principle relies on the competition between cGMP in the sample and a fixed amount of enzyme-labeled cGMP for a limited number of antibody binding sites.

-

Rationale: The inverse relationship between the colorimetric signal and the sample cGMP concentration allows for precise quantification when compared against a known standard curve. This built-in standard curve is the core of the assay's self-validating nature. The use of a phosphodiesterase inhibitor during cell lysis is critical to prevent enzymatic degradation of cGMP, ensuring the measurement reflects the peak cellular response.[17][18]

-

Materials:

-

Cultured cells (e.g., vascular smooth muscle cells) or tissue homogenates.

-

Atrial Natriuretic Peptide (ANP).

-

Commercial cGMP competitive EIA kit (e.g., from Sigma-Aldrich, Arbor Assays).[4][19]

-

Cell lysis buffer (e.g., 0.1 M HCl) containing a phosphodiesterase inhibitor (e.g., IBMX).

-

Microplate reader capable of measuring absorbance at 405 or 450 nm.[4][19]

-

-

Step-by-Step Protocol:

-

Sample Preparation: Treat cultured cells or tissues with various concentrations of ANP for specific time points.

-

Cell Lysis: Terminate the stimulation by aspirating the media and adding ice-cold lysis buffer to inhibit phosphodiesterase activity and extract cGMP.[17]

-

Centrifugation: Centrifuge the lysates to pellet cellular debris. Collect the supernatant containing the cGMP.

-

Sample Acetylation (Optional but Recommended): Some kits recommend acetylating samples and standards. This process increases the sensitivity of the assay by enhancing the antibody's affinity for cGMP.

-

Assay Procedure (based on a typical competitive EIA): a. Add standards (of known cGMP concentrations) and prepared samples to the wells of the antibody-coated microplate.[17] b. Add a fixed amount of enzyme-conjugated cGMP to each well. c. Add the anti-cGMP antibody to initiate the competitive binding reaction. d. Incubate for the recommended time (e.g., 2 hours at room temperature) to allow binding to reach equilibrium. e. Wash the plate thoroughly to remove all unbound reagents. f. Add the enzyme substrate (e.g., TMB or pNPP) and incubate until color develops. g. Add a stop solution to terminate the reaction.

-

Data Analysis: a. Measure the absorbance of each well using a microplate reader. b. Generate a standard curve by plotting the absorbance of the standards against their known concentrations. The signal will be inversely proportional to the concentration.[19] c. Determine the cGMP concentration in the samples by interpolating their absorbance values from the standard curve.[17] d. Normalize the cGMP concentration to the total protein content of the sample lysate.

-

Measuring Downstream Kinase Activity: PKG Activity Assay

To confirm that the cGMP signal is transduced, measuring the activity of its primary effector, PKG, is essential. Luminescent kinase assays are highly sensitive and provide a quantitative measure of enzyme activity.

-

Rationale: Assays like the ADP-Glo™ Kinase Assay measure the amount of ADP produced during the kinase's phosphorylation of a specific substrate. The ADP is converted to ATP, which then drives a luciferase reaction, producing light. The luminescent signal is directly proportional to kinase activity, providing a robust and highly sensitive readout.[20][21]

-

Materials:

-

Step-by-Step Protocol:

-

Kinase Reaction Setup: In a multi-well plate, combine the reaction buffer, the PKG enzyme source, the specific substrate, and ATP.

-

Activation: Initiate the reaction by adding cGMP to activate the PKG. For inhibitor studies, pre-incubate the enzyme with the test compound before adding ATP.

-

Incubation: Allow the kinase reaction to proceed at the recommended temperature for a set time (e.g., 60 minutes).

-

ADP Detection (Part 1): Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining ATP.

-

ATP Generation & Detection (Part 2): Add the Kinase Detection Reagent, which converts the ADP produced into ATP and simultaneously catalyzes a luciferase reaction to generate a luminescent signal.

-

Data Analysis: Measure luminescence using a plate-reading luminometer. The light output is directly proportional to the amount of ADP produced and thus to the PKG activity.

-

Assessing Physiological Readouts: Ex Vivo Vasodilation Assay

This organ bath experiment provides a direct functional measure of ANP's effect on vascular tissue, bridging the gap between molecular signaling and physiological response.

-

Rationale: By pre-constricting isolated arterial rings with a vasoconstrictor, one can create a stable tone against which the relaxing effect of ANP can be precisely measured. A cumulative concentration-response curve allows for the determination of key pharmacological parameters like potency (EC₅₀) and efficacy (Eₘₐₓ).

-

Materials:

-

Isolated arterial segments (e.g., rat thoracic aorta).

-

Organ bath system with force transducers.

-

Physiological salt solution (e.g., Krebs-Henseleit buffer), gassed with 95% O₂ / 5% CO₂.

-

Vasoconstrictor (e.g., Phenylephrine).

-

Atrial Natriuretic Peptide (ANP).

-

-

Step-by-Step Protocol:

-

Tissue Preparation: Isolate an artery and carefully cut it into rings (2-3 mm). Mount the rings in the organ bath chambers filled with gassed physiological salt solution at 37°C.

-

Equilibration: Allow the rings to equilibrate under a resting tension for 60-90 minutes.

-

Viability Check: Test the viability of the rings by inducing contraction with a high concentration of potassium chloride (e.g., 60 mM KCl).[17]

-

Pre-constriction: After a washout period, pre-constrict the rings with a submaximal concentration of a vasoconstrictor (e.g., Phenylephrine) to achieve a stable contraction plateau.[17]

-

ANP Administration: Construct a cumulative concentration-response curve by adding increasing concentrations of ANP to the bath at regular intervals, allowing the relaxation response to stabilize at each concentration.[17]

-

Data Analysis: Express the relaxation at each ANP concentration as a percentage of the pre-constriction tension. Plot the percentage of relaxation against the log concentration of ANP to generate a dose-response curve and calculate EC₅₀.

-

Conclusion and Future Directions

The signaling cascade initiated by the processing of Prepro-ANP is a sophisticated and vital regulatory system. The canonical pathway, driven by mature ANP binding to NPR-A and subsequent cGMP generation, remains a primary target for therapeutic intervention in cardiovascular diseases like hypertension and heart failure. Furthermore, the elucidation of non-canonical, cGMP-independent pathways activated by N-terminal pro-ANP fragments opens new avenues for research and drug development. A deeper understanding of the interplay between these pathways and the specific roles of each prohormone fragment will be critical for designing next-generation therapies that can more effectively harness the cardioprotective and homeostatic potential of the atrial natriuretic peptide system.

References

-

Theilig, F., & Wu, Q. (2015). ANP-induced signaling cascade and its implications in renal pathophysiology. American Journal of Physiology-Renal Physiology, 308(10), F1047-F1055. [Link]

-

Un-identified. (n.d.). ANP-induced signaling cascade and its implications in renal pathophysiology. Semantic Scholar. [Link]

-

Wikipedia. (n.d.). Atrial natriuretic peptide receptor. Wikipedia. [Link]

-

Pandey, K. N. (2021). Molecular Signaling Mechanisms and Function of Natriuretic Peptide Receptor-A in the Pathophysiology of Cardiovascular Homeostasis. Frontiers in Physiology, 12, 695333. [Link]

-

Un-identified. (1995). ANP-induced signaling cascade and its implications in renal pathophysiology. Semantic Scholar. [Link]

-

Pandey, K. N. (2014). Guanylyl cyclase/natriuretic peptide receptor-A signaling antagonizes phosphoinositide hydrolysis, Ca2+ release, and activation of protein kinase C. Frontiers in Molecular Neuroscience, 7, 53. [Link]

-

Lafontan, M., & Moro, C. (2011). Natriuretic peptides and cGMP signaling control of energy homeostasis. American Journal of Physiology-Heart and Circulatory Physiology, 300(6), H1965-H1978. [Link]

-

ResearchGate. (n.d.). The cGMP-effector system in the signalling of natriuretic peptides. ResearchGate. [Link]

-

Grewal, E., & Hebert, J. (2021). Atrial Natriuretic Peptide: Structure, Function, and Physiological Effects: A Narrative Review. Cardiovascular & Hematological Agents in Medicinal Chemistry, 19(2), 90-101. [Link]

-

Kuhn, M. (2012). A cardiac pathway of cyclic GMP-independent signaling of guanylyl cyclase A, the receptor for atrial natriuretic peptide. Proceedings of the National Academy of Sciences, 109(42), 17091-17096. [Link]

-

National Center for Biotechnology Information. (n.d.). NPR1, a key immune regulator for plant survival under biotic and abiotic stresses. National Center for Biotechnology Information. [Link]

-

National Center for Biotechnology Information. (n.d.). Atrial Natriuretic Peptide. StatPearls - NCBI Bookshelf. [Link]

-

ELK Biotechnology. (n.d.). cGMP(Cyclic Guanosine Monophosphate) ELISA Kit. ELK Biotechnology. [Link]

-

Grewal, E., & Hebert, J. (2021). Atrial Natriuretic Peptide: Structure, Function, and Physiological Effects: A Narrative Review. Cardiovascular & Hematological Agents in Medicinal Chemistry, 19(2), 90-101. [Link]

-

Ichiki, T., et al. (2011). Decompensated Heart Failure Is Associated With Reduced Corin Levels and Decreased Cleavage of Pro–Atrial Natriuretic Peptide. Circulation, 123(2), 143-152. [Link]

-

National Center for Biotechnology Information. (n.d.). The NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1) and Related Family: Mechanistic Insights in Plant Disease Resistance. National Center for Biotechnology Information. [Link]

-

Cloud-Clone Corp. (n.d.). ELISA Kit for Atrial Natriuretic Peptide (ANP). Cloud-Clone Corp. [Link]

-

U.S. Department of Agriculture. (n.d.). IDENTIFICATION OF SIGNALING COMPONENTS IN NPR1-INDEPENDENT RESISTANCE. U.S. Department of Agriculture. [Link]

-

e-Century Publishing Corporation. (n.d.). Inverse association of long-acting natriuretic peptide with metabolic syndrome in peritoneal dialysis patients. e-Century Publishing Corporation. [Link]

-

National Center for Biotechnology Information. (n.d.). An auto-inhibited state of protein kinase G and implications for selective activation. National Center for Biotechnology Information. [Link]

-

National Center for Biotechnology Information. (n.d.). Seeing is believing: Understanding functions of NPR1 and its paralogs in plant immunity through cellular and structural analyses. National Center for Biotechnology Information. [Link]

-

Pandey, K. N. (2021). Molecular Signaling Mechanisms and Function of Natriuretic Peptide Receptor-A in the Pathophysiology of Cardiovascular Homeostasis. Frontiers in Physiology, 12. [Link]

-

ResearchGate. (2022). Non-Expresser of PR-Genes 1 Positively Regulates Abscisic Acid Signaling in Arabidopsis thaliana. ResearchGate. [Link]

-

RayBiotech. (n.d.). ANP ELISA Kit. RayBiotech. [Link]

-

National Center for Biotechnology Information. (n.d.). Structure, signaling mechanism and regulation of natriuretic peptide receptor-guanylate cyclase. National Center for Biotechnology Information. [Link]

-

van der Zander, K., et al. (1988). The vasodilating effect of atrial natriuretic peptide in normotensive and hypertensive humans. Journal of Hypertension Supplement, 6(4), S475-S479. [Link]

-

Tokudome, T., et al. (2015). Natriuretic Peptides in the Regulation of Cardiovascular Physiology and Metabolic Events. Journal of the American Heart Association, 4(10), e002527. [Link]

-

Oxford Academic. (n.d.). role of natriuretic peptides in cardioprotection. Cardiovascular Research. [Link]

-

Arvola, P., et al. (1999). Atrial Natriuretic Peptide Modifies Arterial Blood Pressure Through Nitric Oxide Pathway in Rats. Hypertension, 33(1), 282-286. [Link]

-

D'Souza, K. M., et al. (2021). Atrial Natriuretic Peptide31–67: A Novel Therapeutic Factor for Cardiovascular Diseases. Frontiers in Physiology, 12, 706229. [Link]

-

Bio-Synthesis Inc. (n.d.). Atrial Natriuretic Peptides (ANP/ANF) and Related. Bio-Synthesis Inc. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Molecular Signaling Mechanisms and Function of Natriuretic Peptide Receptor-A in the Pathophysiology of Cardiovascular Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Molecular Signaling Mechanisms and Function of Natriuretic Peptide Receptor-A in the Pathophysiology of Cardiovascular Homeostasis [frontiersin.org]

- 4. arborassays.com [arborassays.com]

- 5. ANP-induced signaling cascade and its implications in renal pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [PDF] ANP-induced signaling cascade and its implications in renal pathophysiology. | Semantic Scholar [semanticscholar.org]

- 7. Atrial Natriuretic Peptide: Structure, Function, and Physiological Effects: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benthamscience.com [benthamscience.com]

- 9. ahajournals.org [ahajournals.org]

- 10. e-century.us [e-century.us]

- 11. Atrial natriuretic peptide receptor - Wikipedia [en.wikipedia.org]

- 12. Frontiers | Guanylyl cyclase/natriuretic peptide receptor-A signaling antagonizes phosphoinositide hydrolysis, Ca2+ release, and activation of protein kinase C [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. The vasodilating effect of atrial natriuretic peptide in normotensive and hypertensive humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ahajournals.org [ahajournals.org]

- 16. Frontiers | Atrial Natriuretic Peptide31–67: A Novel Therapeutic Factor for Cardiovascular Diseases [frontiersin.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. cGMP Enzyme IMilliporeunoassay Kit, Direct Sigma [sigmaaldrich.com]

- 19. cGMP 酶免疫检测试剂盒 sufficient for 96 assays | Sigma-Aldrich [sigmaaldrich.com]

- 20. PRKG1 (PKG) Kinase Enzyme System Application Note [promega.jp]

- 21. PRKG1 (PKG) Kinase Enzyme System [promega.sg]

- 22. Promega ADP-Glo Kinase Assay + PRKG1 (PKG) Kinase Enzyme System 1 Ea. | Buy Online | Promega | Fisher Scientific [fishersci.com]

An In-Depth Technical Guide to the Post-Translational Processing of the Atrial Natriuretic Factor Propeptide

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract

The processing of the atrial natriuretic factor (ANF) propeptide, also known as pro-atrial natriuretic peptide (pro-ANP), is a critical step in the regulation of cardiovascular homeostasis. This guide provides a comprehensive technical overview of the post-translational modifications that lead to the generation of the biologically active ANP hormone. We will delve into the key enzymatic players, with a primary focus on the serine protease corin, and provide detailed experimental workflows for studying this vital physiological process. This document is intended to serve as a valuable resource for researchers investigating cardiovascular physiology and those involved in the development of novel therapeutics targeting the ANP pathway.

Introduction: The Physiological Significance of Atrial Natriuretic Peptide

Atrial natriuretic peptide (ANP) is a cardiac hormone that plays a pivotal role in regulating blood pressure, sodium and water balance, and cardiovascular homeostasis.[1][2] Synthesized and stored in atrial myocytes as a 126-amino acid precursor, pro-ANP, its release is triggered by atrial distension, sympathetic stimulation, and hypervolemia.[1] Upon secretion, pro-ANP undergoes proteolytic cleavage to yield the biologically active 28-amino acid C-terminal ANP and an N-terminal fragment.[3] The mature ANP then exerts its physiological effects by binding to its receptor, natriuretic peptide receptor-A (NPR-A), which leads to an increase in intracellular cyclic guanosine monophosphate (cGMP).[4] This signaling cascade ultimately results in vasodilation, natriuresis, and diuresis, collectively contributing to a reduction in blood pressure and extracellular fluid volume.[4][5] Dysregulation of ANP processing and signaling is implicated in various cardiovascular diseases, including hypertension and heart failure, making the study of its post-translational processing a key area of research.[5][6]

The Molecular Machinery of Pro-ANP Processing

The conversion of the inactive pro-ANP into the active ANP is a highly specific process orchestrated by a key enzyme. While other proteases have been investigated, the primary and most physiologically relevant enzyme responsible for this cleavage is corin.

Corin: The Pro-ANP Converting Enzyme

Corin is a type II transmembrane serine protease predominantly expressed in cardiomyocytes.[7][8][9] Its identification was a significant breakthrough in understanding the ANP pathway.[7] Corin cleaves pro-ANP at a single, highly specific site, Arg⁹⁸-Ser⁹⁹, to release the C-terminal 28-amino acid mature ANP.[7][9] The critical role of corin in this process has been demonstrated in knockout mice, which exhibit a lack of pro-ANP processing and subsequently develop salt-sensitive hypertension.[6]

The Pro-ANP Cleavage Pathway

The post-translational processing of ANP begins with the synthesis of its precursor, pre-pro-ANP, a 151-amino acid polypeptide. The N-terminal signal peptide is cleaved, resulting in the 126-amino acid pro-ANP, which is the storage form in atrial granules.[3] Upon atrial stretch, pro-ANP is released and processed by corin on the cell surface of cardiomyocytes.[2]

In Vitro Cleavage Assay of Pro-ANP by Corin

This assay is fundamental to confirming the enzymatic activity of corin on pro-ANP and for screening potential modulators of this interaction.

Experimental Protocol: In Vitro Pro-ANP Cleavage

-

Reaction Setup:

-

In a microcentrifuge tube, prepare the reaction mixture containing:

-

Recombinant pro-ANP (substrate) at a final concentration of 1-5 µM.

-

Recombinant soluble corin (enzyme) at a final concentration of 10-100 nM.

-

Assay buffer: 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 5 mM CaCl₂.

-

-

Prepare a negative control reaction without corin.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a time course (e.g., 0, 15, 30, 60, 120 minutes).

-

-

Reaction Termination:

-

Stop the reaction at each time point by adding SDS-PAGE loading buffer and boiling for 5 minutes, or by adding a serine protease inhibitor such as aprotinin.

-

-

Analysis of Cleavage Products:

-

Analyze the reaction products by SDS-PAGE followed by Western blotting or by mass spectrometry.

-

Table 1: Components for In Vitro Pro-ANP Cleavage Assay

| Component | Stock Concentration | Final Concentration | Volume (for 50 µL reaction) |

| Recombinant pro-ANP | 100 µM | 2 µM | 1 µL |

| Recombinant Corin | 10 µM | 50 nM | 0.25 µL |

| 10x Assay Buffer | 500 mM Tris-HCl, 1 M NaCl, 50 mM CaCl₂ | 1x | 5 µL |

| Nuclease-free Water | - | - | 43.75 µL |

Analysis of Cleavage Products

3.3.1. Western Blotting

Western blotting is a straightforward method to visualize the cleavage of pro-ANP into its smaller fragments.

Experimental Protocol: Western Blot Analysis of Pro-ANP Cleavage

-

SDS-PAGE:

-

Separate the cleavage reaction samples on a 15% Tris-Tricine polyacrylamide gel.

-

Include a molecular weight marker.

-

-

Transfer:

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Blocking:

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

-

Primary Antibody Incubation:

-

Incubate the membrane with a primary antibody specific for the N-terminus or C-terminus of pro-ANP overnight at 4°C.

-

-

Secondary Antibody Incubation:

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane three times with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

3.3.2. Mass Spectrometry

Mass spectrometry provides a highly sensitive and accurate method for identifying and quantifying the cleavage products of pro-ANP.

Experimental Protocol: Mass Spectrometry Analysis of Cleavage Products

-

Sample Preparation:

-

Terminate the in vitro cleavage reaction.

-

Desalt and concentrate the sample using a C18 ZipTip.

-

-

Mass Spectrometry Analysis:

-

Analyze the sample using MALDI-TOF or LC-ESI-MS.

-

Acquire mass spectra in the appropriate mass range to detect both intact pro-ANP and the cleaved fragments (NT-proANP and mature ANP).

-

-

Data Analysis:

-

Identify the masses corresponding to the expected cleavage products.

-

For more detailed analysis, perform tandem mass spectrometry (MS/MS) to confirm the peptide sequences.

-

Table 2: Expected Molecular Weights of Pro-ANP and its Cleavage Products

| Peptide | Amino Acid Residues | Theoretical Molecular Weight (Da) |

| Pro-ANP | 1-126 | ~13,600 |

| NT-proANP | 1-98 | ~10,700 |

| Mature ANP | 99-126 | ~3,080 |

Self-Validating Systems and Causality in Experimental Design

To ensure the trustworthiness and scientific integrity of the findings, it is crucial to incorporate self-validating systems within the experimental design.

-

Positive and Negative Controls: In the in vitro cleavage assay, the inclusion of a reaction without corin serves as a negative control to ensure that the observed cleavage is not due to contamination with other proteases. A positive control could be a known substrate for corin.

-

Enzyme Activity Confirmation: The enzymatic activity of the recombinant corin should be independently verified using a fluorogenic or chromogenic substrate before its use in the pro-ANP cleavage assay.

-

Site-Directed Mutagenesis: To confirm the specificity of the cleavage site, a mutant pro-ANP with an alteration at the Arg⁹⁸-Ser⁹⁹ cleavage site can be generated. This mutant should be resistant to cleavage by corin, thus validating the specificity of the enzyme-substrate interaction.

Conclusion and Future Directions

The post-translational processing of pro-ANP by corin is a fundamental mechanism in cardiovascular regulation. The experimental workflows detailed in this guide provide a robust framework for researchers to investigate this process with high scientific rigor. Future research in this area may focus on the identification of novel regulators of corin activity, the development of high-throughput screening assays for corin modulators, and the elucidation of the role of ANP processing in the pathophysiology of various cardiovascular diseases. A deeper understanding of these processes will undoubtedly pave the way for innovative therapeutic strategies for conditions such as hypertension and heart failure.

References

-

Yan, W., Wu, F., Morser, J., & Wu, Q. (2000). Corin, a transmembrane cardiac serine protease, acts as a pro-atrial natriuretic peptide-converting enzyme. Proceedings of the National Academy of Sciences, 97(15), 8525-8529. [Link]

-

Chan, H. H., & Yan, W. (2014). Corin in natriuretic peptide processing and hypertension. Current hypertension reports, 16(5), 434. [Link]

-

Thibault, G., Garcia, R., Gutkowska, J., Bilodeau, J., Lazure, C., Seidah, N. G., ... & Cantin, M. (1987). The propeptide Asn1-Tyr126 is the storage form of rat atrial natriuretic factor. Biochemical Journal, 241(1), 265-272. [Link]

-

Wu, F., & Wu, Q. (2004). Corin-mediated processing of pro-atrial natriuretic peptide in human small cell lung cancer cells. Cancer research, 64(1), 9-12. [Link]

-

Hooper, N. M. (2000). Corin: a new cardiac protease. The international journal of biochemistry & cell biology, 32(2), 133-136. [Link]

-

Yan, W., Sheng, N., Seto, M., Morser, J., & Wu, Q. (1999). Corin, a mosaic transmembrane serine protease encoded by a novel cDNA from human heart. Journal of Biological Chemistry, 274(21), 14926-14935. [Link]

-

Potter, L. R. (2011). Natriuretic peptide metabolism, clearance and degradation. FEBS letters, 278(18), 1808-1815. [Link]

-

Kone, B. C. (2005). Atrial natriuretic peptide and the kidney. In Seldin and Giebisch's The Kidney (pp. 1537-1582). Academic Press. [Link]

-

Semenov, A. G., Tamm, N. N., Seferian, K. R., Postnikov, A. B., Karpova, E. S., Serebryanaya, D. V., ... & Katrukha, A. G. (2010). Processing of pro-B-type natriuretic peptide: furin and corin as candidate convertases. Clinical chemistry, 56(7), 1166-1176. [Link]

-

Li, M., & Li, L. (2021). [Monitoring chemical synthesis of human atrial natriuretic peptide by ultra high performance liquid chromatography-mass spectrometry analysis]. Se pu = Chinese journal of chromatography, 38(3), 324–331. [Link]

-

Tsuruda, T., & Boerrigter, G. (2011). B-Type Natriuretic Peptide: From Posttranslational Processing to Clinical Measurement. Clinical Chemistry, 57(4), 546-556. [Link]

-

Ichiki, T., Huntley, B. K., Sangaralingham, S. J., & Burnett, J. C. (2013). Differential expression of the pro-natriuretic peptide convertases corin and furin in experimental heart failure and atrial fibrosis. American Journal of Physiology-Heart and Circulatory Physiology, 304(3), H449-H457. [Link]

-

Shields, P. P., & Glembotski, C. C. (1989). Post-translational processing of atrial natriuretic factor by adult rat atrial cardiocytes in culture. Journal of Biological Chemistry, 264(26), 15745-15751. [Link]

-

Volpe, M. (2016). Novel Insights Into the Mechanisms Regulating Pro–Atrial Natriuretic Peptide Cleavage in the Heart and Blood Pressure Regulation. Circulation Research, 118(2), 200-202. [Link]

-

Merlini, G., Bellotti, V., Andreola, A., & Perfetti, V. (1995). Multiple plasma proteins control atrial natriuretic peptide (ANP) aggregation. FEBS letters, 377(2), 204-208. [Link]

-

Lapointe, M. C., Desjardins, R., & Gauthier, D. (1993). Post-translational processing of atrial natriuretic factor by adult rat atrial cardiocytes in culture. Canadian journal of physiology and pharmacology, 71(7), 497-505. [Link]

-

Kim, S. O., Kim, J. H., & Lee, J. (2009). Overexpression and purification of recombinant atrial natriuretic peptide using hybrid fusion protein REF-ANP in Escherichia coli. Journal of microbiology and biotechnology, 19(11), 1395-1400. [Link]

-

Glembotski, C. C., Wildey, G. M., & Gibson, T. R. (1990). Rat pro-atrial natriuretic factor expression and post-translational processing in mouse corticotropic pituitary tumor cells. Journal of Biological Chemistry, 265(19), 10905-10911. [Link]

-

Volpe, M. (2014). The natriuretic peptides system in the pathophysiology of heart failure: from molecular basis to treatment. Clinical science, 127(2), 71-81. [Link]

-

Meems, L. M., van der Velde, A. R., van der Meer, P., & de Boer, R. A. (2022). proANP Metabolism Provides New Insights Into Sacubitril/Valsartan Mode of Action. Circulation Research, 130(9), 1300-1302. [Link]

-

Vuolteenaho, O., & Ala-Kopsala, M. (2005). Purification and characterization of recombinant NT-proANP, NT-proBNP, and their variants. Clinical chemistry, 51(8), 1430-1439. [Link]

-

Wikipedia contributors. (2023). Atrial natriuretic peptide. In Wikipedia, The Free Encyclopedia. Retrieved 07:38, January 10, 2026, from [Link]

-

Gaddam, M., & Koyyada, N. (2023). Atrial Natriuretic Peptide. In StatPearls. StatPearls Publishing. [Link]

Sources

- 1. ahajournals.org [ahajournals.org]

- 2. Protocol for high-yield bacterial expression and purification of the voltage-dependent anion channel 1 for high-throughput biophysical assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom‐Up Proteomics Workflows - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Human PRO-ANP ELISA kit | Cell Culture Supernatant, Cell Lysate, Plasma [anticorps-enligne.fr]

- 5. Enzyme-linked immunoabsorbent assay for detection of human serine protease corin in blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A guide to simple, direct, and quantitative in vitro binding assays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.physiology.org [journals.physiology.org]